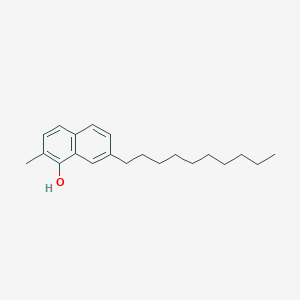
7-Decyl-2-methylnaphthalen-1-OL
Cat. No. B8493732
Key on ui cas rn:
95576-38-8
M. Wt: 298.5 g/mol
InChI Key: XGTPDQWUHZWCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04552697
Procedure details


To a mixture of 2-benzoyloxymethylene-7-n-decyl-1-tetralone (14 g, 33.5 mmoles) and Pd/C (3.5 g) under inert atmosphere was added cyclohexene (175 mL). The mixture was heated to reflux while maintaining the inert atmosphere. The conversion of starting material to product was determined by TLC after 3 hours. After all the starting material reacted, the mixture was cooled down to RT. The catalyst was removed by filtration and washed twice with 50 mL hot toluene. The combined filtrate was evaporated to a small volume. The product was purified with a Prep-500 silica gel column (a high pressure silica gel preparative column, obtained from Waters Association, Milford, MA). Toluene was used as the mobile phase. The product fractions were pooled and evaporated to dryness under vacuum overnight. Cream white solid (9.0 g; 90% yield) was recovered. The melting point was 65°-67° C.
Name
2-benzoyloxymethylene-7-n-decyl-1-tetralone
Quantity
14 g
Type
reactant
Reaction Step One



Yield
90%
Identifiers


|
REACTION_CXSMILES
|
C(O[CH:10]=[C:11]1[CH2:20][CH2:19][C:18]2[C:13](=[CH:14][C:15]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])=[CH:16][CH:17]=2)[C:12]1=[O:31])(=O)C1C=CC=CC=1.C1CCCCC=1>[Pd]>[CH2:21]([C:15]1[CH:14]=[C:13]2[C:18]([CH:19]=[CH:20][C:11]([CH3:10])=[C:12]2[OH:31])=[CH:17][CH:16]=1)[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30]
|
Inputs


Step One
|
Name
|
2-benzoyloxymethylene-7-n-decyl-1-tetralone
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC=C1C(C2=CC(=CC=C2CC1)CCCCCCCCCC)=O
|
|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Two
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CCCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the inert atmosphere
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After all the starting material reacted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 50 mL hot toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrate was evaporated to a small volume
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was purified with a Prep-500 silica gel column (a high pressure silica gel preparative column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under vacuum overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Cream white solid (9.0 g; 90% yield) was recovered
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCCCCCC)C1=CC=C2C=CC(=C(C2=C1)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
